molecular formula C14H10N2OS B14226230 6-{[(1,2-Benzothiazol-3-yl)amino]methylidene}cyclohexa-2,4-dien-1-one CAS No. 497859-08-2

6-{[(1,2-Benzothiazol-3-yl)amino]methylidene}cyclohexa-2,4-dien-1-one

Cat. No.: B14226230
CAS No.: 497859-08-2
M. Wt: 254.31 g/mol
InChI Key: KGSGLUQOGYJLDL-UHFFFAOYSA-N
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Description

6-{[(1,2-Benzothiazol-3-yl)amino]methylidene}cyclohexa-2,4-dien-1-one is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[(1,2-Benzothiazol-3-yl)amino]methylidene}cyclohexa-2,4-dien-1-one typically involves the reaction of 2-aminobenzothiazole with cyclohexadienone derivatives. One common method includes the condensation reaction between 2-aminobenzothiazole and cyclohexadienone under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as solvent-free reactions and microwave-assisted synthesis, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

6-{[(1,2-Benzothiazol-3-yl)amino]methylidene}cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

6-{[(1,2-Benzothiazol-3-yl)amino]methylidene}cyclohexa-2,4-dien-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-{[(1,2-Benzothiazol-3-yl)amino]methylidene}cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-6-methylbenzothiazole
  • 5-Nitro-1,2-benzothiazol-3-amine
  • 6-[[(1,3,3-trimethylnorbornan-2-yl)amino]methylidene]cyclohexa-2,4-dien-1-one

Uniqueness

6-{[(1,2-Benzothiazol-3-yl)amino]methylidene}cyclohexa-2,4-dien-1-one is unique due to its specific structural features, which confer distinct biological activities. Its ability to form stable complexes with metals and its diverse reactivity profile make it a valuable compound in various research fields .

Properties

CAS No.

497859-08-2

Molecular Formula

C14H10N2OS

Molecular Weight

254.31 g/mol

IUPAC Name

2-(1,2-benzothiazol-3-yliminomethyl)phenol

InChI

InChI=1S/C14H10N2OS/c17-12-7-3-1-5-10(12)9-15-14-11-6-2-4-8-13(11)18-16-14/h1-9,17H

InChI Key

KGSGLUQOGYJLDL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=NSC3=CC=CC=C32)O

Origin of Product

United States

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